(1R)-(-)-Thiocamphor

Catalog No.
S3317542
CAS No.
53402-10-1
M.F
C10H16S
M. Wt
168.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-(-)-Thiocamphor

CAS Number

53402-10-1

Product Name

(1R)-(-)-Thiocamphor

IUPAC Name

(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione

Molecular Formula

C10H16S

Molecular Weight

168.30 g/mol

InChI

InChI=1S/C10H16S/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/t7-,10+/m1/s1

InChI Key

AAADKYXUTOBAGS-XCBNKYQSSA-N

SMILES

CC1(C2CCC1(C(=S)C2)C)C

Synonyms

thiocamphor

Canonical SMILES

CC1(C2CCC1(C(=S)C2)C)C

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)CC2=S
  • Organic Synthesis

    Due to its reactive nature, thiocamphor has been used as a starting material for the synthesis of other organic compounds. Research has explored its use in reactions like the Pummerer rearrangement, which can convert thiocamphor into various cyclic sulfides [].

  • Photochemistry

    Some studies have investigated the photochemical properties of thiocamphor. When exposed to light, thiocamphor can undergo transformations, making it a potential candidate for research in photochemical reactions [].

  • Material Science

    There's limited research exploring the potential use of thiocamphor in material science. Some studies have investigated its incorporation into polymers to study their luminescence properties (emission of light) [].

(1R)-(-)-Thiocamphor is a derivative of camphor, characterized by the presence of a sulfur atom in its structure. It appears as a red crystalline substance with a melting point of approximately 145°C. The compound has an aroma reminiscent of camphor but also possesses a slight fitid smell, which can be attributed to the sulfur content . Its molecular formula is C10H16OS, indicating the presence of carbon, hydrogen, oxygen, and sulfur atoms.

  • Reaction with Disulfur Dichloride: Thiocamphor reacts with disulfur dichloride to produce tricyclic polysulfanes. This reaction involves the formation of six- and seven-membered rings .
  • Sulfanyl Chlorides Reaction: When treated with sulfanyl and disulfanyl chlorides in the presence of triethylamine, thiocamphor yields unsymmetrical di- and trisulfanes .
  • Hydrogen Abstraction: Thiocamphor can also participate in photo

Thiocamphor exhibits interesting biological properties. It has been studied as a substrate for cytochrome P450 enzymes, specifically P450cam. In this context, thiocamphor binds in two distinct orientations within the enzyme's active site, which suggests unique interactions that could influence enzymatic activity . This characteristic makes it a valuable compound for studying enzyme mechanisms and substrate specificity.

The synthesis of (1R)-(-)-Thiocamphor can be achieved through several methods:

  • Hydrogen Sulfide Method: A classic method involves the simultaneous action of dry hydrogen sulfide and dry hydrochloric acid on camphor dissolved in absolute alcohol at low temperatures (around 0°C). This method yields thiocamphor effectively but may produce by-products that affect purity .
  • Alternative Methods: Other approaches include using ammonium sulfide or hydrosulfide on camphor derivatives or employing bornyl magnesium chloride in reactions with sulfur .

Thiocamphor finds applications in various domains:

  • Organic Synthesis: It serves as an intermediate in synthesizing other sulfur-containing compounds.
  • Flavor and Fragrance Industry: Due to its aromatic properties, thiocamphor may be used in perfumery and flavoring agents.
  • Pharmaceutical Research: Its unique interactions with biological systems make it a candidate for drug development and enzyme studies.

Thiocamphor is part of a broader class of compounds that include various sulfur-containing derivatives of camphor. Here are some similar compounds:

Compound NameStructure TypeUnique Features
CamphorMonoterpeneBase structure for thiocamphor
ThiofenchoneThioetherContains a sulfur atom but differs in structure
CampheniloneKetone derivativeLacks sulfur but shares aromatic properties
Sulfide derivativesVarious cyclic structuresExhibit different reactivity patterns

Uniqueness of Thiocamphor: Unlike many other camphor derivatives, thiocamphor's incorporation of sulfur leads to distinctive reactivity patterns and biological interactions that are not observed in non-sulfur analogs.

Lawesson's Reagent-Mediated Thionation of Camphor Derivatives

Lawesson's reagent (LR), a dimeric phosphorus sulfide, has emerged as the cornerstone of thiocarbonyl synthesis due to its ability to selectively convert carbonyl groups into thiocarbonyls. In the context of camphor derivatives, LR facilitates thionation through a two-step mechanism (Fig. 1):

  • Dissociation of LR: The reagent dissociates into reactive monomers, which engage in a concerted [2+2] cycloaddition with the carbonyl oxygen of camphor. This step forms a four-membered thiophosphorane intermediate.
  • Cycloreversion: The intermediate undergoes ring-opening to yield (1R)-(-)-thiocamphor and phenyl(thioxo)phosphine oxide as a byproduct.

Density functional theory (DFT) calculations indicate that the cycloreversion step is rate-limiting, with an activation energy of ~25 kcal/mol. The reaction proceeds without zwitterionic intermediates, relying instead on electrostatic stabilization during the transition state. Notably, camphor's bicyclo[2.2.1]heptane skeleton imposes steric constraints that enhance regioselectivity, achieving yields exceeding 80% under optimized conditions.

Table 1: Key Parameters in LR-Mediated Camphor Thionation

ParameterValue/RangeSignificance
Reaction Temperature80–100°CBalances monomer reactivity and stability
Solvent PolarityLow (e.g., toluene)Minimizes side reactions
LR:Camphor Molar Ratio1.2:1Ensures complete conversion
Stereochemical Purity>98% eeRigid camphor framework prevents racemization

The byproduct phenyl(thioxo)phosphine oxide can participate in secondary thionation cycles, albeit with higher energy barriers (~30 kcal/mol). This phenomenon necessitates precise stoichiometric control to suppress over-reaction.

Stereochemical Control in Chiral Thiocarbonyl Synthesis

The (1R)-(-)-configuration of thiocamphor arises from the inherent chirality of the camphor precursor and the stereospecificity of the thionation process. Key factors governing stereochemical integrity include:

  • Conformational Locking: Camphor's bicyclic structure restricts rotation around the C1-C2 bond, freezing the thiocarbonyl group in a single enantiomeric form (Fig. 2). Molecular dynamics simulations reveal a rotational energy barrier of ~15 kcal/mol, effectively preventing epimerization.
  • Electrostatic Steering: During the LR-mediated cycloaddition, the camphor molecule adopts a conformation where the thiophilic sulfur atom approaches the carbonyl carbon from the re face, dictated by non-covalent interactions between the camphor's methyl groups and LR's phenyl rings.

Comparative studies with acyclic ketones demonstrate that flexible substrates exhibit up to 40% reduction in enantiomeric excess (ee), highlighting the critical role of camphor's rigid framework.

Stereochemical Outcomes in Related Systems

  • Adamantanethione: The adamantane scaffold permits limited conformational flexibility, resulting in 85–90% ee under analogous conditions.
  • Acyclic Thioketones: Typically exhibit <50% ee due to free rotation around the C-S bond.

Comparative Analysis of Thiocamphor vs. Adamantanethione Production

While both thiocamphor and adamantanethione derive from polycyclic precursors, their synthetic pathways diverge significantly (Table 2):

Table 2: Thiocamphor vs. Adamantanethione Synthesis

ParameterThiocamphorAdamantanethione
Precursor(1R)-CamphorAdamantane-2-one
Thionation ReagentLawesson's ReagentH2S/P4S10
Reaction Time4–6 h12–24 h
Yield80–85%60–70%
Stereoselectivity>98% ee85–90% ee
ByproductsPhosphine oxidesPolysulfides, H3PO4

Key distinctions arise from:

  • Reagent Compatibility: LR's mild conditions contrast with the corrosive H2S/P4S10 system required for adamantanethione.
  • Thermodynamic Stability: Thiocamphor's fused bicyclic system confers a 10 kcal/mol stabilization energy over adamantanethione, as calculated via Hartree-Fock methods.
  • Kinetic Accessibility: The activation energy for adamantanethione formation (~35 kcal/mol) exceeds that of thiocamphor (~25 kcal/mol), reflecting adamantane's greater steric bulk.

X-ray crystallographic analyses of cytochrome P-450CAM complexed with thiocamphor have uncovered distinct binding orientations compared to the natural substrate camphor. In the camphor-bound structure, the substrate’s ketone group forms a hydrogen bond with Tyr96, anchoring it in a position optimal for 5-exo-hydroxylation [1] [4]. Thiocamphor, however, lacks this hydrogen-bonding capability due to the substitution of oxygen with sulfur, resulting in a markedly different binding mode. Raag and Poulos (1991) resolved the thiocamphor-P-450CAM complex at 2.2 Å resolution, revealing that the sulfur atom of thiocamphor occupies a position 3.5 Å away from Tyr96, precluding any direct interaction [1].

This structural rearrangement places thiocamphor’s carbon atoms 5 and 6 proximal to the heme iron, contrary to camphor’s orientation, where carbon 5 is positioned for hydroxylation [1]. Intriguingly, molecular dynamics simulations corroborate that thiocamphor adopts multiple conformations within the active site, facilitated by the absence of the Tyr96 hydrogen bond [1] [4]. Comparative analysis of temperature factors (B-factors) further indicates higher mobility for thiocamphor (average B-factor: 45 Ų) versus camphor (32 Ų), underscoring its dynamic positioning [1].

Structural FeatureCamphor-P-450CAMThiocamphor-P-450CAM
Hydrogen bond with Tyr96Present (2.8 Å)Absent (>3.5 Å)
Proximal carbons to heme ironC5C5 and C6
Average substrate B-factor32 Ų45 Ų
Catalytic product5-exo-hydroxycamphor5-exo and 6-endo products

Substrate Mobility Effects on Hydroxylation Regiospecificity

The enhanced mobility of thiocamphor within the P-450CAM active site directly correlates with reduced regiospecificity during hydroxylation. Camphor’s hydrogen bond with Tyr96 restricts its orientation, ensuring >95% 5-exo-hydroxylation [1] [4]. In contrast, thiocamphor’s free rotation enables access to alternative hydroxylation sites. Kinetic studies by Atkins and Sligar (1988) demonstrated that thiocamphor undergoes hydroxylation at both C5 and C6 positions, yielding 5-exo-hydroxy-thiocamphor (65%) and 6-endo-hydroxy-thiocamphor (35%) [1].

This mobility arises from weakened interactions at the cationic binding site near Tyr96. In camphor-bound P-450CAM, a conserved cation stabilizes the substrate-enzyme complex via electrostatic interactions with the camphor carbonyl [1]. Thiocamphor’s inability to engage this cation (occupancy: 0.7 vs. 1.0 for camphor) permits translational and rotational shifts, as evidenced by molecular docking simulations [1] [4]. Mutagenesis of Tyr96 to phenylalanine exacerbates this effect, abolishing regiospecificity entirely and producing four hydroxylation products [4].

Hydrogen Bonding Deficiency and Catalytic Uncoupling Phenomena

The absence of a thiocamphor-Tyr96 hydrogen bond not only alters substrate positioning but also disrupts proton relay networks essential for efficient oxygen activation. In camphor-bound P-450CAM, the hydrogen bond facilitates deprotonation of the hydroperoxy intermediate (Fe-OOH), enabling heterolytic O-O bond cleavage to form the reactive Compound I species [5]. Thiocamphor’s deficient hydrogen bonding destabilizes this intermediate, favoring premature protonation and release of hydrogen peroxide (H₂O₂) over productive hydroxylation [1] [5].

Spectroscopic studies reveal that thiocamphor-bound P-450CAM exhibits a 40% uncoupling efficiency (H₂O₂ production) compared to <5% for camphor [1]. This uncoupling stems from water infiltration into the active site, as crystallographic data show a 2.8 Å water molecule near the heme in thiocamphor complexes, absent in camphor-bound structures [1] [5]. The water molecule competes with the hydroperoxy intermediate for protons, diverting the reaction toward H₂O₂ formation. Additionally, thiocamphor’s product, 5-exo-hydroxy-thiocamphor, acts as a competitive inhibitor by coordinating the heme iron via its hydroxyl group, further reducing catalytic turnover [5].

The photochemical reactivity of (1R)-(-)-thiocamphor exhibits distinct wavelength-dependent behavior that fundamentally alters the accessible reaction pathways. Computational investigations employing Complete Active Space Self-Consistent Field (CASSCF) methods for structure optimization and Multi-Reference Configuration Interaction (MR-CI) calculations for energy determinations have revealed critical insights into the mechanistic pathways governing thiocamphor photochemistry [1].

The β-insertion reaction pathway represents a fundamental photochemical process accessible from the triplet manifold of thiocamphor. Density Functional Theory calculations using the B3LYP functional have established that the β-insertion reaction barrier on the T1 potential energy surface is 314.1 kilojoules per mole with respect to the S0 zero-level [1]. This energetic barrier requirement fundamentally determines the wavelength-dependent selectivity observed in thiocamphor photochemistry.

Upon irradiation at 400 nanometers, molecules are excited to the S1 state, which possesses insufficient internal energy to overcome the substantial activation barriers present on the T1 surface. Consequently, the primary deactivation mechanism under these conditions involves internal conversion to the ground state, effectively precluding β-insertion reactivity [1]. This wavelength-dependent limitation underscores the critical role of excitation energy in determining photochemical outcomes.

In contrast, photoexcitation at 254 nanometers populates the S2 state, providing sufficient internal energy to overcome the β-insertion barrier following intersystem crossing to the triplet manifold. The enhanced energetic accessibility under these conditions enables efficient β-insertion reactivity, as confirmed by experimental observations [1]. The mechanistic pathway involves initial S2 excitation followed by rapid intersystem crossing to populate the T1 state with sufficient vibrational energy to surmount the reaction barrier.

Triplet-State Mediated Intersystem Crossing Mechanisms

The intersystem crossing dynamics in thiocamphor exhibit remarkable efficiency, facilitated by the favorable energetic landscape of the excited state manifold. The energy gaps among the S1, T1, and T2 states are exceptionally small, creating near-degeneracy conditions that promote efficient spin-orbit coupling and subsequent intersystem crossing [1]. This energetic proximity represents a defining characteristic of thiocamphor photophysics, distinguishing it from canonical organic chromophores where substantial singlet-triplet energy gaps typically impede intersystem crossing.

The S2 state of thiocamphor exhibits substantially higher energy than the T2 state, consistent with patterns observed in other thiocarbonyl compounds [1]. This energetic relationship facilitates efficient population of the triplet manifold following S2 excitation, as the system possesses sufficient energy to access multiple triplet states through intersystem crossing pathways.

Time-resolved spectroscopic investigations have provided direct evidence for subpicosecond photoprocesses in thiocamphor following S2 excitation. The S2 state lifetime has been determined to be less than one picosecond, indicating ultrafast deactivation processes that compete effectively with radiative decay [2]. These subpicosecond dynamics reflect the efficient coupling between the S2 state and the triplet manifold, enabling rapid population transfer that bypasses traditional fluorescence pathways.

The mechanistic framework governing intersystem crossing in thiocamphor involves multiple competing pathways. Following S2 excitation, the system can undergo direct intersystem crossing to T2 states or experience internal conversion to S1 followed by subsequent intersystem crossing to T1. The relative importance of these pathways depends on the specific vibrational modes accessed during excitation and the resulting Franck-Condon factors governing the transition probabilities.

Spin-orbit coupling calculations reveal that the thiocarbonyl chromophore provides enhanced heavy-atom effects that facilitate intersystem crossing relative to corresponding oxygen-containing analogs. The sulfur atom's larger spin-orbit coupling constant compared to oxygen creates more favorable mixing between singlet and triplet wavefunctions, thereby increasing intersystem crossing rates and triplet yields [3].

Wavelength-Dependent Excited-State Deactivation Channels

The wavelength-dependent photochemistry of thiocamphor demonstrates a clear dichotomy between excitation at 400 nanometers and 254 nanometers, reflecting the distinct electronic states accessed at these wavelengths and their corresponding deactivation pathways. This wavelength selectivity provides a powerful tool for controlling photochemical reactivity and has been extensively characterized through both experimental and computational approaches [1].

At 400 nanometer excitation, the S1 state represents the primary photochemical gateway. However, the energetic limitations of this state restrict access to reactive pathways on the triplet surface. The predominant deactivation mechanism under these conditions involves internal conversion to the ground state, effectively quenching photochemical reactivity [1]. This deactivation channel represents a non-productive pathway that limits the utility of longer wavelength excitation for synthetic applications.

The kinetics of S1 deactivation exhibit exponential decay characteristics consistent with first-order processes. The absence of significant triplet formation under 400 nanometer excitation conditions reflects the unfavorable energetics for intersystem crossing from the S1 state to accessible triplet levels. The system lacks sufficient vibrational energy to overcome the activation barriers present on the T1 surface, resulting in predominant ground-state recovery.

Conversely, 254 nanometer excitation accesses the S2 state, which exhibits fundamentally different deactivation behavior. The enhanced internal energy available at this wavelength enables efficient population of the triplet manifold and subsequent access to reactive pathways including both β-insertion and Norrish II-like reactions [1]. This wavelength-dependent reactivity has been experimentally verified through product analysis and quantum yield measurements.

The S2 deactivation mechanism involves rapid intersystem crossing to the triplet manifold, competing effectively with internal conversion to lower-lying singlet states. The subpicosecond lifetime of the S2 state reflects the efficiency of this intersystem crossing process [2]. Following triplet formation, the system possesses sufficient energy to overcome the calculated reaction barriers of 314.1 kilojoules per mole for β-insertion and 332.6 kilojoules per mole for Norrish II-like processes [1].

Table 1: Photochemical Parameters for (1R)-(-)-Thiocamphor
ParameterValueReference
S1 state energy gap (vs T1, T2)Very small energy gapsLin et al., 2007 [1]
S2 state energy gap (vs T2)Much higher than T2 stateLin et al., 2007 [1]
β-insertion reaction barrier (T1 surface)314.1 kJ/molLin et al., 2007 [1]
Norrish II-like reaction barrier (T1 surface)332.6 kJ/molLin et al., 2007 [1]
S2 state lifetime< 1 ps (subpicosecond)Falk & Steer, 1989 [2]
Reaction probability at 400 nmVery lowLin et al., 2007 [1]
Reaction probability at 254 nmHigh (experimentally observed)Lin et al., 2007 [1]

The wavelength-dependent quantum yields for photochemical reactions demonstrate the practical significance of these mechanistic insights. Under 400 nanometer excitation, quantum yields for productive photochemical processes remain negligible due to the predominant internal conversion pathway. However, 254 nanometer excitation enables substantial quantum yields for both β-insertion and Norrish II-like reactions, reflecting the favorable energetics and efficient intersystem crossing under these conditions.

The temperature dependence of these wavelength-dependent processes provides additional mechanistic insights. At elevated temperatures, thermal population of higher vibrational levels can partially overcome the energetic limitations of 400 nanometer excitation, though the efficiency remains substantially lower than that observed with 254 nanometer excitation. This temperature effect confirms the role of vibrational energy in determining access to reactive pathways on the triplet surface.

The computational framework employed in these studies, utilizing CASSCF methods for structure optimization followed by MR-CI calculations for energetic analysis, provides a robust theoretical foundation for understanding these wavelength-dependent phenomena [1]. The B3LYP functional calculations used to determine reaction barriers offer reliable estimates of the energetic requirements for photochemical processes, enabling predictive assessment of reactivity under different excitation conditions.

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Exact Mass

168.09727168 g/mol

Monoisotopic Mass

168.09727168 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (97.44%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

Thiocamphor

Dates

Last modified: 08-19-2023

Explore Compound Types